molecular formula C18H16N4O4S2 B2639953 N1-(benzo[d]thiazol-2-yl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide CAS No. 941888-84-2

N1-(benzo[d]thiazol-2-yl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide

Cat. No. B2639953
CAS RN: 941888-84-2
M. Wt: 416.47
InChI Key: QJVQDLFFGGNMEN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound was prepared by a reaction between benzo[d]thiazol-2-amine and flurbiprofen in high yield . The reaction likely involved an amide bond formation using a coupling agent such as DCC .


Physical And Chemical Properties Analysis

  • Melting Point : The compound’s melting point is >350°C .
  • Spectral Data : It can be characterized via 1H NMR , 13C NMR , UV , IR , and mass spectral data .

Scientific Research Applications

Antifungal and Antibacterial Activities

Thiazole derivatives, which are structurally similar to the compound , have shown promising results in terms of biological activities. For instance, different substituted thiazoles have been synthesized and tested for their antifungal activity against various pathogens. Many of these compounds displayed strong activity, suggesting potential applications in treating fungal infections (Sidhu, Khushbu, & Sharma, 2015). Similarly, novel analogs of 2-(3-aminophenyl)-benzothiazoles were synthesized and evaluated for their antibacterial activity, with some compounds showing significant inhibition against specific bacterial strains (Palkar et al., 2017).

Anticancer and Antiproliferative Effects

The compound's framework is structurally related to various derivatives that have been assessed for anticancer activities. For instance, a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and evaluated against different cancer cell lines, showing moderate to excellent anticancer activity (Ravinaik et al., 2021). Another study synthesized new 2-(3-aminophenyl)-benzothiazole derivatives and evaluated their antiproliferative activity against various human cancer cell lines, with some compounds inducing apoptosis and cell cycle arrest at specific phases (Zhang et al., 2018).

Antioxidant Properties

Compounds with thiazole moieties have also been studied for their antioxidant properties. For example, a series of novel N2-[2-chloro-4(3,4,5-trimethoxy phenyl azetidin-1-yl]-N4-(substituted aryl)-1,3-thiazole-2,4-diamine derivatives were synthesized and evaluated for their in vitro antioxidant properties. Some synthesized compounds showed potent antioxidant activity, suggesting potential applications in preventing oxidative stress-related diseases (Jaishree, Ramdas, Sachin, & Ramesh, 2012).

Corrosion Inhibition

In the field of material science, thiazole derivatives have been investigated as corrosion inhibitors. For instance, the effect of certain benzo[d]thiazol-2-yl derivatives on the corrosion of oil well tubular steel in hydrochloric acid solution was studied, demonstrating that these inhibitors can effectively protect materials from corrosive environments (Yadav, Sharma, & Kumar, 2015).

Mechanism of Action

properties

IUPAC Name

N'-(1,3-benzothiazol-2-yl)-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4S2/c23-16(17(24)21-18-20-14-4-1-2-5-15(14)27-18)19-12-6-8-13(9-7-12)22-10-3-11-28(22,25)26/h1-2,4-9H,3,10-11H2,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVQDLFFGGNMEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(benzo[d]thiazol-2-yl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide

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